molecular formula C13H15N3O2 B6969619 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione

1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B6969619
M. Wt: 245.28 g/mol
InChI Key: HPTLLZULFDVYEY-UHFFFAOYSA-N
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Description

1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core substituted with a but-2-ynyl group and a 1-methylpyrazol-4-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.

    Introduction of But-2-ynyl Group: The but-2-ynyl group can be introduced via alkylation reactions using but-2-ynyl halides under basic conditions.

    Attachment of 1-Methylpyrazol-4-ylmethyl Group: This step often involves nucleophilic substitution reactions where the pyrazole derivative is attached to the pyrrolidine-2,5-dione core.

Industrial Production Methods: Industrial synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkenes or alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the functional groups and their interactions with the target molecules.

Comparison with Similar Compounds

  • 1-But-2-ynyl-3-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione
  • 1-But-2-ynyl-3-[(1-methylpyrazol-3-yl)methyl]pyrrolidine-2,5-dione

Uniqueness: 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the but-2-ynyl group and the 1-methylpyrazol-4-ylmethyl moiety provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

1-but-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-4-5-16-12(17)7-11(13(16)18)6-10-8-14-15(2)9-10/h8-9,11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTLLZULFDVYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)CC(C1=O)CC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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